Quinoronium sulfate

Description

Quinoline sulfate (1:1), a quinolinium hydrogen sulfate compound, is a crystalline salt formed by the protonation of quinoline (C₉H₇N) with sulfuric acid (H₂SO₄). Its molecular formula is C₉H₉NO₄S, with an average molecular mass of 227.234 g/mol and a monoisotopic mass of 227.025229 g/mol . It is registered under ChemSpider ID 10291 and CAS number 530-66-5, with synonyms including quinoléine sulfate (French) and chinolinsulfat (German) .

Structurally, quinoline sulfate comprises a quinolinium cation (C₉H₈N⁺) and a hydrogen sulfate anion (HSO₄⁻). The compound is notable for its role in chemical synthesis, particularly as a precursor or intermediate in pharmaceutical and agrochemical applications.

Properties

CAS No. |

34374-08-8 |

|---|---|

Molecular Formula |

C21H20N4O5S |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

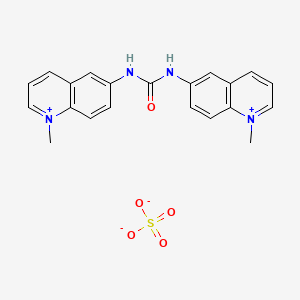

1,3-bis(1-methylquinolin-1-ium-6-yl)urea;sulfate |

InChI |

InChI=1S/C21H19N4O.H2O4S/c1-24-11-3-5-15-13-17(7-9-19(15)24)22-21(26)23-18-8-10-20-16(14-18)6-4-12-25(20)2;1-5(2,3)4/h3-14H,1-2H3,(H-,22,23,26);(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

CYJHJKHNVBPIHY-UHFFFAOYSA-M |

SMILES |

C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C.[O-]S(=O)(=O)[O-] |

Other CAS No. |

34374-08-8 |

Synonyms |

6,6'-urea-bis(1-methylquinolinium hydroxide) quinoronium sulfate |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Mass (g/mol) | Key Functional Groups | Ratio (Cation:Anion) |

|---|---|---|---|---|

| Quinoline sulfate | C₉H₉NO₄S | 227.234 | Quinolinium, HSO₄⁻ | 1:1 |

| Quinine sulfate | (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O | 783.00 (calculated) | Quinuclidine, HSO₄⁻ | 2:1 (dihydrate) |

| Oxyquinoline sulfate | (C₉H₈NO)₂·H₂SO₄ | 388.38 (calculated) | 8-hydroxyquinolinium, SO₄²⁻ | 2:1 |

Structural Notes:

- Quinoline sulfate (1:1): Features a single quinolinium cation paired with a hydrogen sulfate anion .

- Quinine sulfate : A bis-alkaloid sulfate with a complex quinuclidine-based structure. The U.S. Pharmacopeia defines it as a mixture of quinine sulfate and dihydroquinine sulfate, with fluorescence properties under acidic conditions .

- Oxyquinoline sulfate: A 2:1 salt of 8-hydroxyquinolinium and sulfate, distinguished by a hydroxyl group at the 8-position of the quinoline ring .

Table 2: Functional and Therapeutic Comparisons

Key Findings :

- Quinine sulfate is clinically validated for malaria treatment. Its identification relies on fluorescence in dilute sulfuric acid, which disappears upon hydrochloric acid addition .

- Oxyquinoline sulfate is utilized for its antimicrobial and chelating properties, particularly in formulations targeting bacterial and fungal infections .

Physicochemical Properties

Solubility and Stability

- Quinoline sulfate: Soluble in water and polar solvents due to ionic nature.

- Quinine sulfate : Sparingly soluble in water but dissolves in acidic solutions. Stability is pH-dependent, with fluorescence serving as a quality-control marker .

- Oxyquinoline sulfate: Enhanced solubility in alkaline media due to hydroxyl group; stability improved in anhydrous formulations .

Research and Industrial Relevance

- Quinoline sulfate serves as a model compound in atmospheric sulfate studies, contributing to PMF (Positive Matrix Factorization) models for sulfate source apportionment .

- Quinine sulfate remains critical in global health, though resistance has prompted derivative development.

- Oxyquinoline sulfate is pivotal in industrial processes, including corrosion inhibition and polymer stabilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.